molecular formula C18H12N2O B3122195 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 300843-87-2

3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B3122195
CAS No.: 300843-87-2
M. Wt: 272.3 g/mol
InChI Key: ITHVHASAWMAMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS 300843-87-2) is a tricyclic heterocyclic compound based on a pyridazinone core, a scaffold recognized as a "wonder nucleus" for its diverse pharmacological potential . This compound is of significant interest in medicinal chemistry and drug discovery. The 5H-indeno[1,2-c]pyridazin-5-one core is a key structural motif for developing potent and reversible inhibitors of Monoamine Oxidase B (MAO-B) . MAO-B is a crucial enzyme target for neurological disorders, and compounds based on this structure have demonstrated substantial inhibitory activity, making them valuable tools for neuroscience research . Furthermore, tricyclic pyridazinone derivatives are investigated for a broad spectrum of therapeutic applications. Structural analogs of this compound have shown promising anti-inflammatory, analgesic, and antipyretic properties in pharmacological models, with activities comparable to standard drugs like acetylsalicylic acid . Research also indicates potential in cardiovascular research, as related pyridazinones have been studied for antihypertensive, inotropic (strengthening heart muscle contractions), and vasodilator effects, often associated with the inhibition of phosphodiesterase III (PDE III) . Specifications: • CAS Number: 300843-87-2 • Molecular Formula: C₁₈H₁₂N₂O • Molecular Weight: 272.30 g/mol Disclaimer: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-(4-methylphenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O/c1-11-6-8-12(9-7-11)16-10-15-17(20-19-16)13-4-2-3-5-14(13)18(15)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHVHASAWMAMQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227635
Record name 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300843-87-2
Record name 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=300843-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of MMV666021 involves several steps, typically starting with the preparation of the core structure followed by functional group modifications. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is part of a larger library of drug-like and probe-like compounds designed for high activity against specific pathogens .

Chemical Reactions Analysis

MMV666021 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Substituent Variations at C3

The C3 position is critical for MAO-B inhibitory activity. Key analogues include:

Compound Name C3 Substituent MAO-B Inhibition (Ki/IC₅₀) Selectivity (MAO-B vs. MAO-A) Reference
3-(4-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one 4-Methylphenyl Not explicitly reported High (inferred from structural analogs)
3-(3-Methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one 3-Methylphenyl Not reported Likely reduced vs. 4-methyl
3-(4-Chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one 4-Chlorophenyl IC₅₀ < 0.1 µM (high potency) >100-fold selectivity
3-(4-Hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one 4-Hydroxyphenyl Data unavailable Likely reduced due to polarity
3-(meta-CF₃-phenyl)-5H-indeno[1,2-c]pyridazin-5-one meta-Trifluoromethylphenyl Abolished MAO-B activity None
  • Key Findings :
    • The 4-methylphenyl group at C3 balances hydrophobicity and steric bulk, optimizing interactions with MAO-B’s entrance cavity .
    • Replacing the methyl group with a meta-CF₃-phenyl (electron-withdrawing) group eliminates MAO-B inhibition, highlighting the necessity of hydrophobic substituents .
    • 4-Chlorophenyl substitution enhances potency (IC₅₀ < 0.1 µM), likely due to increased lipophilicity and van der Waals interactions .
    • Polar groups (e.g., 4-hydroxyphenyl ) may reduce activity by disrupting hydrophobic binding .

Influence of C8 Substitution

Substitution at C8 significantly modulates MAO-B inhibition:

  • Compound 9a (3-methyl, 8-meta-chlorobenzyloxy): Exhibits a Ki of 0.11 µM, making it one of the most potent MAO-B inhibitors in this class. The meta-chlorobenzyloxy group extends into a hydrophobic pocket near the enzyme’s entrance cavity, stabilizing the complex .
  • C7 vs. C8 Substitution : Regioisomeric substitution at C7 (instead of C8) drastically reduces MAO-B inhibition, underscoring the spatial requirements for enzyme interaction .

Species-Dependent Activity

Human MAO-B (hMAO-B) and rat MAO-B (rMAO-B) exhibit divergent responses to 5H-indeno[1,2-c]pyridazin-5-one derivatives:

  • Example: Coumarin derivatives inhibit hMAO-B at nanomolar concentrations but are less effective against rMAO-B, emphasizing the need for human-specific assays in drug development .

Clinical and Research Implications

  • This compound serves as a lead compound for neurodegenerative therapies due to its reversible inhibition and selectivity.
  • Analogues like 3-(4-chlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one (IC₅₀ < 0.1 µM) are promising candidates for preclinical development .
  • Species-specific differences necessitate caution when extrapolating rodent data to humans .

Biological Activity

3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO), a key enzyme involved in the metabolism of neurotransmitters. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H12N2OC_{18}H_{12}N_{2}O, with a molecular weight of approximately 272.31 g/mol. The compound features a complex indeno-pyridazine structure that contributes to its biological properties .

Monoamine Oxidase Inhibition

One of the most notable biological activities of this compound is its inhibitory effect on monoamine oxidase (MAO), particularly the MAO-B isoform. Inhibition of this enzyme can enhance the levels of neurotransmitters such as dopamine and serotonin, which is beneficial in treating neurodegenerative diseases like Parkinson's and Alzheimer's.

  • Inhibition Potency : Studies have shown that derivatives of 5H-indeno[1,2-c]pyridazin-5-one exhibit significant MAO-B inhibitory activity. For example, a related compound demonstrated an IC50 value of 0.013 µM against MAO-B, indicating potent inhibition . The structure-activity relationship (SAR) suggests that substituents on the phenyl ring significantly influence inhibitory potency.
CompoundIC50 (µM)SelectivityReference
This compoundTBDHigh
T6 (related compound)0.013High
T3 (related compound)0.039Moderate

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. The results indicate that while some derivatives exhibit cytotoxicity at higher concentrations, others like T6 show minimal toxicity at therapeutic doses, making them suitable candidates for further development as neuroprotective agents .

The mechanism by which this compound inhibits MAO involves competitive binding to the active site of the enzyme. Molecular docking studies have provided insights into how structural modifications can enhance binding affinity and selectivity for MAO-B over MAO-A, which is crucial for minimizing side effects associated with non-selective MAO inhibitors .

Case Studies

Recent studies have explored various derivatives of indeno-pyridazine compounds to evaluate their pharmacological profiles:

  • Study on Monoamine Oxidase Inhibition : A series of indeno-pyridazine derivatives were synthesized and screened for MAO inhibitory activity. Compounds with specific substitutions showed enhanced potency against MAO-B while maintaining low toxicity profiles in fibroblast cell lines .
  • Therapeutic Potential in Neurodegenerative Disorders : Research has indicated that compounds like this compound could serve as lead candidates for treating conditions such as Alzheimer's disease due to their ability to increase neurotransmitter levels through MAO inhibition .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for 3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one and its analogs?

  • Methodology : Multi-step synthesis often involves condensation reactions, alkylation, and cyclization. For example, 5H-indeno[1,2-c]pyridazin-5-one derivatives are synthesized from precursors like 5-hydroxy-1-indanone, which undergoes substitution with lipophilic groups (e.g., 4-methylphenyl) at the C-3 or C-8 positions. Key reagents include phosphorus oxychloride for chlorination and sodium methoxide for nucleophilic substitution . Purification typically employs column chromatography with solvents like chloroform/THF mixtures .

Q. How is the structural integrity of synthesized derivatives confirmed?

  • Analytical Techniques :

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for pyridazinone rings) .
  • NMR Spectroscopy : Assigns regiochemistry; aromatic protons and substituent environments are resolved via ¹H/¹³C NMR (e.g., C-3 methylphenyl protons at δ 2.4 ppm) .
  • Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for this compound at m/z 297) .

Q. What is the primary biological activity associated with this compound class?

  • MAO-B Inhibition : Derivatives show submicromolar IC₅₀ values for MAO-B (e.g., 90 nM for p-CF₃-3-phenyl-5H-indeno[1,2-c]pyridazin-5-one). Activity correlates with lipophilic substitutions at C-3/C-8, which occupy MAO-B’s substrate cavity .

Advanced Research Questions

Q. How do substituent positions (C-3 vs. C-8) influence MAO-B inhibition?

  • Structural Insights : Substitution at C-8 (e.g., trifluorobutoxy) enhances potency compared to C-7 due to better alignment with MAO-B’s hydrophobic pocket. Misassignment of substitution sites in early studies led to revised QSAR models .
  • 3D-QSAR Analysis : Steric/electrostatic fields and molecular lipophilicity potential (MLP) are critical. A predictive model (q² = 0.75, r² = 0.93) highlights bulky, electron-withdrawing groups at C-3 as favorable .

Q. What species-dependent differences impact MAO-B inhibitor screening?

  • Human vs. Rat MAO-B : Inhibitors exhibit 10–100× higher potency for human MAO-B (e.g., 5H-indeno[1,2-c]pyridazin-5-ones show no correlation between human and rat pIC₅₀ values). Molecular docking suggests divergent binding modes due to active-site residue variations (e.g., Ile199 in humans vs. Tyr326 in rats) .

Q. How can structural reassignment resolve contradictions in activity data?

  • Case Study : Early studies misassigned substitution at C-7 instead of C-7. X-ray crystallography and regioselective synthesis confirmed C-8 substitution maximizes MAO-B inhibition. This underscores the need for rigorous NMR/LC-MS validation during structural elucidation .

Q. What secondary targets (e.g., IDO, TDO) are modulated by these compounds?

  • Dual Inhibition : 3,8-Substituted derivatives inhibit indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) at micromolar levels. Structure-activity trends differ from MAO-B, suggesting divergent pharmacophores (e.g., polar groups at C-8 reduce IDO activity) .

Experimental Design & Data Analysis

Q. How to design QSAR models for MAO-B inhibitors?

  • Workflow :

Data Collection : Assay IC₅₀ values for 66+ analogs .

Descriptor Selection : Include logP (lipophilicity), Hammett σ (electronics), and Taft steric parameters .

Validation : Use cross-validated q² > 0.7 and external test sets to avoid overfitting.

  • Software : CoMFA/CoMSIA for 3D-QSAR; docking with AutoDock or Glide to map steric/electrostatic interactions .

Q. How to address discrepancies in enzyme inhibition assays?

  • Troubleshooting :

  • Species Selectivity : Use human recombinant MAO-B for lead optimization .
  • Reversibility Testing : Pre-incubate inhibitors with enzyme; reversible inhibitors (e.g., 5H-indeno[1,2-c]pyridazin-5-ones) show time-independent activity, unlike covalent inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one
Reactant of Route 2
Reactant of Route 2
3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.